2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione
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Overview
Description
2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a 4-chlorophenylamino group at the 2-position and two carbonyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 2-amino-1,4-naphthoquinone with 4-chloroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent for treating various diseases.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, leading to cell damage and apoptosis. The compound also targets specific enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Fluoro-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione
- 2-[(5-Methyl-1,3-benzothiazol-2-yl)amino]naphthalene-1,4-dione
- 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
Uniqueness
2-[(4-Chlorophenyl)amino]naphthalene-1,4-dione is unique due to the presence of the 4-chlorophenylamino group, which imparts distinct chemical and biological properties. This substitution enhances its antimicrobial and anticancer activities compared to other similar compounds .
Properties
CAS No. |
3144-89-6 |
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Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
2-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-10-5-7-11(8-6-10)18-14-9-15(19)12-3-1-2-4-13(12)16(14)20/h1-9,18H |
InChI Key |
ZRDKVGHUNKZIOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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